1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one
Description
This compound features a pyrrolidine ring substituted at position 3 with a 5-chloropyrimidin-2-yloxy group and a 2,2-dimethylpropan-1-one moiety attached to the pyrrolidine nitrogen.
Properties
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-13(2,3)11(18)17-5-4-10(8-17)19-12-15-6-9(14)7-16-12/h6-7,10H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCZTXMTEZYQRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrrolidine-Oxy Intermediate
The critical step involves coupling 3-hydroxypyrrolidine with 5-chloropyrimidin-2-ol via nucleophilic aromatic substitution (SNAr) . This reaction proceeds under alkaline conditions to deprotonate the hydroxyl group, enhancing its nucleophilicity:
$$
\text{5-Chloropyrimidin-2-ol} + \text{3-Hydroxypyrrolidine} \xrightarrow{\text{NaH, DMF}} \text{3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidine}
$$
Conditions :
Acylation of the Pyrrolidine Nitrogen
The secondary amine of the pyrrolidine undergoes acylation with 2,2-dimethylpropanoyl chloride in a Schotten-Baumann reaction :
$$
\text{3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidine} + \text{2,2-Dimethylpropanoyl chloride} \xrightarrow{\text{NaOH, H₂O/EtOAc}} \text{1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one}
$$
Optimized Parameters :
- Molar Ratio : 1:1.2 (pyrrolidine:acyl chloride)
- Reaction Time : 4–6 hours
- Workup : Extraction with ethyl acetate, washing with brine, and silica gel chromatography
- Yield : 85–90%
Optimization of Reaction Conditions
Solvent and Base Screening
Comparative studies reveal that DMF outperforms THF and acetonitrile in SNAr reactions due to its high polarity and ability to stabilize transition states. Similarly, NaH achieves faster deprotonation than K₂CO₃ but requires anhydrous conditions.
| Solvent | Base | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | NaH | 3 | 72 |
| DMSO | K₂CO₃ | 8 | 68 |
| THF | NaH | 12 | 55 |
Catalytic Enhancements
The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial contact in biphasic systems, boosting yields to 78%.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to enhance heat transfer and reduce reaction times:
Palladium-Catalyzed Cross-Coupling
Patent literature describes Palladium on Carbon (Pd/C) for hydrogenation steps in related pyrimidine syntheses, though direct application to this compound remains exploratory.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| SNAr + Acylation | High regioselectivity | Requires anhydrous conditions | 72–90 |
| Reductive Amination | Single-pot synthesis | Lower purity | 60–65 |
| Microwave-Assisted | Rapid kinetics | Scalability challenges | 75 |
Chemical Reactions Analysis
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but typically include derivatives with modified functional groups on the pyrimidine or pyrrolidine rings.
Scientific Research Applications
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as kinases or G-protein coupled receptors (GPCRs).
Pathways Involved: By binding to these targets, the compound can modulate signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural Analogs with Pyrrolidine-Propanone Cores
(S)-1-{2-[(Diphenylphosphino)methyl]pyrrolidin-1-yl}-2,2-dimethylpropan-1-one ((S)-LA1)
- Structure: Shares the 2,2-dimethylpropan-1-one and pyrrolidine core but substitutes the 5-chloropyrimidinyloxy group with a diphenylphosphinomethyl group.
- Molecular Weight : 367.46 g/mol.
- Key Data : 31P NMR δ = −10.4 ppm (CD2Cl2), synthesized via acylation of pyrrolidine precursors .
- Applications : Used as a chiral ligand in iridium-catalyzed asymmetric hydrogenation, highlighting the role of phosphine substituents in catalysis .
1-[3-(2,4-Dichlorophenyl)oxiran-2-yl]-2,2-dimethylpropan-1-one
- Structure : Replaces the pyrrolidine and pyrimidine groups with an epoxide and dichlorophenyl substituent.
- Molecular Formula : C13H14Cl2O2.
Pyrimidine-Containing Derivatives
(±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one
- Structure: Features a diaminopyrimidine-methyl group and phthalazine core.
- Synthesis : 72% yield via Pd-catalyzed coupling; mp 122–124°C.
2-(1-(4-Amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
- Structure: Complex heterocyclic system with pyrazolo-pyrimidine and chromenone groups.
- Key Data: mp 303–306°C; mass spec m/z 536.4 [M+1].
Functional Group and Property Comparison
Table 1: Comparative Data for Key Analogs
Research Findings and Implications
- Synthetic Efficiency : Yields for pyrimidine-containing analogs range from 20% to 79%, with Pd-catalyzed couplings (e.g., , %) outperforming multi-step heterocyclic syntheses (e.g., , %) .
- Thermal Stability : High melting points (e.g., 303–306°C in ) correlate with aromatic stacking in polycyclic systems, suggesting the target compound’s pyrimidine group may enhance thermal resilience .
- Electronic Effects : The 5-chloropyrimidinyloxy group in the target compound likely increases electrophilicity compared to phosphine-containing analogs like (S)-LA1, which prioritize ligand-metal interactions .
Biological Activity
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound notable for its complex structure and potential pharmacological applications. This compound is characterized by the presence of a chloropyrimidine moiety, a pyrrolidine ring, and a dimethylpropanone group, which contribute to its unique biological properties.
The molecular formula of the compound is with a molecular weight of approximately 296.74 g/mol. The presence of chlorine in the pyrimidine ring enhances its reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅ClN₄O₂ |
| Molecular Weight | 296.74 g/mol |
| Solubility | Moderate in polar solvents |
| Structure | Contains pyrrolidine and chloropyrimidine |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various physiological pathways. Preliminary studies suggest that it may exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammation processes. The structure-activity relationship (SAR) indicates that modifications on the heterocycles significantly influence the compound's potency and selectivity.
Biological Activity
Research indicates that compounds similar to 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one possess diverse biological activities:
- Anti-inflammatory : Inhibition of COX enzymes.
- Antibacterial : Potential activity against various bacterial strains.
- Antiviral : Possible effects against viral pathogens.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their pharmacological potential:
- Anti-inflammatory Activity : A study demonstrated that compounds with similar structures effectively reduced inflammation in animal models by inhibiting COX pathways. These findings suggest that 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one could be developed as a therapeutic agent for inflammatory diseases .
- Antibacterial Properties : Another research highlighted the antibacterial efficacy of pyrimidine derivatives against Gram-positive and Gram-negative bacteria, indicating that the incorporation of chlorinated pyrimidines enhances antimicrobial activity .
- Antiviral Effects : Investigations into similar compounds revealed potential antiviral properties, particularly against RNA viruses, suggesting that structural features like the chloropyrimidine moiety may play a significant role in antiviral activity .
Future Directions
Further research is necessary to elucidate the specific mechanisms through which 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one exerts its biological effects. Key areas for future exploration include:
- In vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
- Target Identification : Investigating specific biological targets and pathways influenced by the compound.
- SAR Studies : Exploring modifications to enhance potency and selectivity for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one, and what catalysts or reaction conditions enhance yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution of a pyrrolidine derivative with 5-chloropyrimidin-2-ol under basic conditions (e.g., sodium hydride in DMF). Key steps include activating the pyrimidinyl oxygen for nucleophilic attack and optimizing solvent polarity to stabilize intermediates. Catalysts like palladium complexes may enhance coupling efficiency in later stages. Purification via high-performance liquid chromatography (HPLC) ensures high purity (>95%) . For scalability, continuous flow reactors improve reproducibility and reduce by-products .
Q. What spectroscopic and chromatographic methods are essential for characterizing this compound’s purity and structure?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms the pyrrolidine and pyrimidine ring connectivity. Mass spectrometry (MS) with electrospray ionization (ESI) validates the molecular ion peak ([M+H]⁺). High-resolution mass spectrometry (HRMS) resolves isotopic patterns for bromine/chlorine differentiation. Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, while X-ray crystallography (if crystalline) provides absolute stereochemistry .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of this compound across different studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line selection, incubation time). To resolve this:
- Perform dose-response curves across multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific effects.
- Use orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to confirm target binding.
- Validate metabolic stability using liver microsomes to rule out pharmacokinetic confounding factors .
Q. What strategies are recommended for evaluating the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- In vitro assays : Incubate with human/rat liver microsomes and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clₐᵢₙₜ).
- Metabolite profiling : Identify Phase I/II metabolites using UPLC-QTOF-MS. Prioritize stable metabolites for toxicity screening.
- CYP450 inhibition assays : Test against CYP3A4, 2D6, and 2C9 isoforms to predict drug-drug interactions .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity for kinase targets?
- Methodological Answer :
- Synthesize analogs with substituent variations (e.g., 5-bromo vs. 5-methylpyrimidine) to probe steric/electronic effects.
- Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target binding.
- Use molecular docking (e.g., AutoDock Vina) to predict binding poses and guide rational modifications. Correlate computational data with IC₅₀ values from enzymatic assays .
Experimental Design & Data Analysis
Q. What experimental controls are critical when assessing this compound’s cytotoxicity in cancer cell models?
- Methodological Answer :
- Include solvent controls (e.g., DMSO at 0.1% v/v) to rule out vehicle toxicity.
- Use positive controls (e.g., staurosporine for apoptosis) to validate assay sensitivity.
- Perform ATP-based viability assays (CellTiter-Glo) alongside live/dead staining (propidium iodide) to distinguish cytostatic vs. cytotoxic effects .
Q. How should researchers optimize reaction conditions to minimize racemization during asymmetric synthesis of the pyrrolidine moiety?
- Methodological Answer :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) to enforce stereochemical control.
- Monitor enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis.
- Lower reaction temperatures (<0°C) and avoid protic solvents to suppress epimerization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
